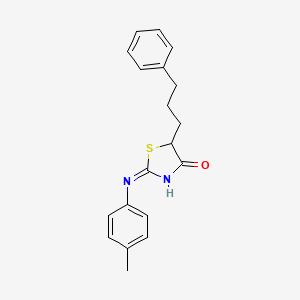![molecular formula C15H20N6O4 B12615828 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide CAS No. 917599-68-9](/img/structure/B12615828.png)
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide is a synthetic organic compound that features an azido group, a benzyloxycarbonyl-protected amino acid, and a glycinamide moiety
Vorbereitungsmethoden
The synthesis of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-norvaline is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the azido group: The protected amino acid is then converted to its azido derivative using sodium azide in the presence of a suitable solvent.
Coupling with glycinamide: The azido-protected amino acid is coupled with glycinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common reagents and conditions for these reactions include:
- Sodium azide for azido group formation.
- Lithium aluminum hydride for reduction.
- Copper(I) catalysts for cycloaddition reactions.
- Acidic or hydrogenolytic conditions for deprotection.
Wissenschaftliche Forschungsanwendungen
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis:
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and dendrimers.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation with biomolecules, facilitating studies in chemical biology and biochemistry.
Wirkmechanismus
The mechanism of action of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide depends on its specific application. In bioconjugation, the azido group reacts with alkynes via the Huisgen cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a prodrug, where the azido group is reduced to an amine, which then interacts with biological targets such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide include:
5-Azido-N-[(benzyloxy)carbonyl]-L-valylglycinamide: Similar structure but with a valine residue instead of norvaline.
5-Azido-N-[(benzyloxy)carbonyl]-L-leucylglycinamide: Contains a leucine residue.
5-Azido-N-[(benzyloxy)carbonyl]-L-isoleucylglycinamide: Contains an isoleucine residue.
The uniqueness of this compound lies in its specific combination of functional groups and amino acid residues, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
917599-68-9 |
|---|---|
Molekularformel |
C15H20N6O4 |
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-azido-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N6O4/c16-13(22)9-18-14(23)12(7-4-8-19-21-17)20-15(24)25-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,22)(H,18,23)(H,20,24)/t12-/m0/s1 |
InChI-Schlüssel |
BHOBVGYGFCQVGT-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)NCC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=[N+]=[N-])C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
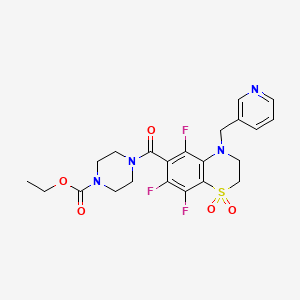

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
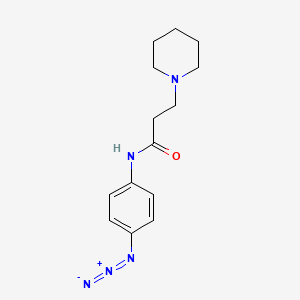
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)


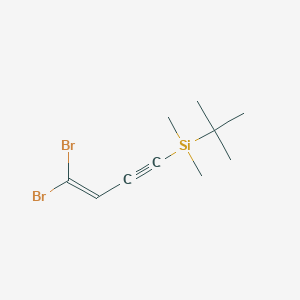
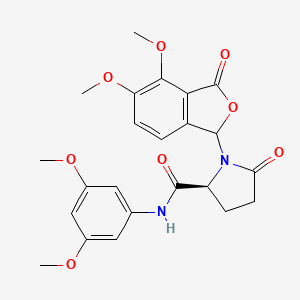
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
